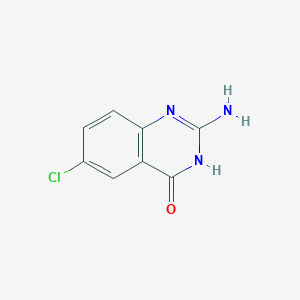

2-Amino-6-chloroquinazolin-4-ol

Description

Significance of the Quinazolinone Scaffold in Chemical Research

The quinazolinone scaffold, a fused heterocycle consisting of a benzene (B151609) ring and a pyrimidine (B1678525) ring, holds a position of considerable importance in the landscape of chemical research. mdpi.comnih.gov These nitrogen-containing heterocyclic compounds are noted for their diverse chemical reactivity and broad spectrum of biological activities, making them a "privileged structure" in medicinal chemistry. mdpi.comujpronline.com The inherent stability of the quinazolinone ring to oxidation, reduction, and hydrolysis, coupled with the potential for substitution at various positions, allows for extensive exploration of its chemical space. researchgate.net

Historical Development and Evolution of Quinazolinone Chemistry

The journey of quinazolinone chemistry began in 1869 when Griess synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of anthranilic acid and cyanogen. nih.gov However, it was the synthesis of quinazoline (B50416) itself by Bischler and Lang in 1895, and Gabriel's more satisfactory synthesis in 1903, that laid the foundational groundwork for the field. nih.govwikipedia.org The name "quinazoline" was proposed by Widdege in 1887. researchgate.net A significant milestone that spurred medicinal chemistry interest was the synthesis of 2-methyl-3-phenylquinazolin-4(3H)-one, which was later found to possess sedative and hypnotic properties. researchgate.net This discovery, along with the later synthesis of methaqualone in 1951, triggered extensive research into the pharmacological properties of quinazolinone derivatives. juniperpublishers.com Over the years, numerous synthetic methods have been developed, including microwave-assisted synthesis, multicomponent reactions, and the use of ionic liquids, to create a vast library of quinazolinone-based compounds. mdpi.comopenmedicinalchemistryjournal.com

Broad Relevance of Nitrogen Heterocyclic Compounds in Advanced Chemical Studies

Nitrogen-containing heterocyclic compounds are a cornerstone of organic chemistry, constituting a significant portion of all known organic molecules. openmedicinalchemistryjournal.com Their prevalence in nature is vast, forming the core structures of many alkaloids, vitamins, and nucleic acids. mdpi.comnih.gov In advanced chemical studies, these compounds are indispensable due to their versatile reactivity and ability to participate in a wide range of chemical transformations. numberanalytics.com They serve as crucial building blocks and intermediates in the synthesis of complex molecules. numberanalytics.com The presence of nitrogen atoms within the ring structure imparts unique electronic properties, influencing the molecule's reactivity, and allowing for the formation of hydrogen bonds and other non-covalent interactions, which are critical in various chemical and biological processes. mdpi.comnih.gov Consequently, nitrogen heterocycles are extensively utilized in materials science as components of polymers and dyes, and in catalysis as ligands. openmedicinalchemistryjournal.comnumberanalytics.com

Strategic Importance of Substituted Quinazolinones in Chemical Design

The strategic design of substituted quinazolinones is a key focus in modern chemical research, driven by the profound impact that different substituents have on the properties and functions of the core scaffold. The ability to modify the quinazolinone structure at various positions provides a powerful tool for fine-tuning its chemical behavior and exploring its potential applications. nih.gov

The Role of Halogenated and Aminated Quinazolinone Derivatives in Chemical Space Exploration

The introduction of halogen and amino groups onto the quinazolinone scaffold is a widely used strategy to expand its chemical diversity and modulate its properties. Halogenated quinazolinones, for example, often exhibit enhanced biological activities. The presence of a halogen atom can alter the electronic nature of the ring and increase lipophilicity, which can be crucial for certain molecular interactions. juniperpublishers.com Aminated quinazolinone derivatives are also of significant interest. The amino group can act as a hydrogen bond donor and a nucleophilic center, providing opportunities for further chemical modifications and interactions with biological macromolecules. The synthesis of various 2,4-diamino-6-[(aryl)thio]quinazolines and their analogues highlights the exploration of aminated quinazolinones in chemical research. juniperpublishers.com

Specific Research Focus on 2-Amino-6-chloroquinazolin-4-ol

Within the vast family of quinazolinone derivatives, this compound represents a specific scaffold of interest for chemical investigation. This compound combines the key features of an amino group at the 2-position and a chloro substituent at the 6-position of the quinazolin-4-ol core. This particular combination of functional groups offers a unique platform for synthetic elaboration and the study of structure-property relationships. The presence of the amino group provides a site for further derivatization, allowing for the creation of a library of related compounds. The chloro group at the 6-position influences the electronic properties of the benzene portion of the ring system and can serve as a handle for cross-coupling reactions, further expanding the accessible chemical space. The systematic study of this and related compounds contributes to a deeper understanding of how specific substitution patterns on the quinazolinone scaffold impact its fundamental chemical characteristics.

Compound List

| Compound Name |

| This compound |

| 2-methyl-3-phenylquinazolin-4(3H)-one |

| Methaqualone |

| 2-cyano-3,4-dihydro-4-oxoquinazoline |

| 2,4-diamino-6-[(aryl)thio]quinazolines |

Rationale for Investigating this Specific Chemical Entity

The specific impetus for investigating this compound lies in its embodiment of key structural features common to many biologically active quinazolinone derivatives. The rationale for its synthesis and study can be broken down as follows:

Valuable Synthetic Intermediate: The structure of this compound makes it a highly valuable precursor for the synthesis of more complex molecules. The amino group at the 2-position and the chloro group at the 6-position are reactive sites that allow for further chemical modifications. For instance, the amino group can be acylated, alkylated, or used to form new heterocyclic rings, while the chloro group can be displaced through nucleophilic substitution reactions. This versatility allows chemists to generate large libraries of diverse compounds for biological screening.

Core Structural Motif: The 2-aminoquinazolin-4-one core is a recurring motif in compounds designed as potential therapeutic agents. The presence of the amino group at position 2 is a common feature in molecules targeting a variety of biological targets.

Halogen Substitution: The chlorine atom at the 6-position is a significant feature. Halogen atoms can modulate a molecule's physicochemical properties, such as its lipophilicity, which affects its ability to cross cell membranes and interact with biological targets. arctomsci.com Furthermore, the position and nature of halogen substituents on the quinazolinone ring are known to be critical for the potency and selectivity of many kinase inhibitors and other therapeutic agents.

The investigation of this specific molecule is therefore driven by its potential as a fundamental building block for creating novel compounds with tailored pharmacological profiles, leveraging the established importance of the 2-amino and 6-chloro substitutions in the broader class of quinazolinones.

Overview of General Research Domains Applicable to this Compound Class

The quinazolinone scaffold is one of the most prolific in medicinal chemistry, with derivatives being investigated across a multitude of therapeutic areas. The broad applicability of this compound class suggests that derivatives of this compound could be relevant in several research domains.

Anticancer Activity: A significant portion of quinazolinone research is focused on oncology. mdpi.com Derivatives of this scaffold have been developed as potent inhibitors of various protein kinases, which are enzymes that play a crucial role in cancer cell growth, proliferation, and survival. nih.gov The 4-aminoquinazoline framework, in particular, is a privileged structure for the design of kinase inhibitors. mdpi.com

Antimicrobial and Antiviral Properties: Researchers have explored quinazolinone derivatives as potential agents against a range of pathogens. Studies have demonstrated their activity against various bacteria and fungi. mdpi.comnih.gov More recently, 2-amino-quinazolin-4(3H)-one derivatives have been identified as potential inhibitors of coronaviruses, including SARS-CoV-2 and MERS-CoV. derpharmachemica.com

Anti-inflammatory Effects: The quinazolinone nucleus is also a feature in compounds with anti-inflammatory properties. nih.gov These molecules are often designed to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). nih.gov

Central Nervous System (CNS) Applications: The ability of some quinazolinone derivatives to cross the blood-brain barrier has led to their investigation for various CNS disorders. arctomsci.com This includes potential applications as anticonvulsants, antidepressants, and antipsychotics. guidechem.commdpi.com

Other Pharmacological Activities: Beyond the major areas listed above, quinazolinone derivatives have been studied for a wide range of other biological effects, including antimalarial, antioxidant, and antihypertensive activities. guidechem.com

The diverse biological potential of the quinazolinone scaffold underscores the importance of synthesizing and evaluating novel derivatives, for which this compound serves as a key starting material or a candidate for direct biological screening.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-chloro-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h1-3H,(H3,10,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJKXQWRVWOTKRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)NC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 6 Chloroquinazolin 4 Ol and Its Analogs

Classical and Contemporary Approaches to Quinazolinone Core Synthesis

The construction of the quinazolinone core is a foundational aspect of synthesizing a vast array of derivatives, including 2-Amino-6-chloroquinazolin-4-ol. Over the years, a variety of synthetic strategies have been developed, ranging from traditional cyclocondensation reactions to more advanced, efficient methodologies. sigmaaldrich.comwikipedia.org These methods often aim to improve yields, reduce reaction times, and employ more environmentally benign conditions. nist.gov

Cyclocondensation Reactions in Quinazolinone Formation

Cyclocondensation reactions represent one of the most traditional and widely used methods for the synthesis of the quinazolinone core. himedialabs.com These reactions typically involve the condensation of an anthranilic acid derivative with a suitable one-carbon source, followed by cyclization.

A common approach is the reaction of anthranilic acid or its substituted analogs with orthoesters or formic acid in the presence of an acid catalyst. himedialabs.com For instance, the condensation of anthranilic acid with an amine and an orthoester can yield 3-substituted quinazolin-4(3H)-ones. himedialabs.com Another classical method involves the reaction of isatoic anhydride (B1165640) with an amine, which proceeds through the formation of a 2-aminobenzamide (B116534) intermediate that subsequently cyclizes. merckmillipore.com

The reaction of 2-aminobenzamides with various reagents is a cornerstone of quinazolinone synthesis. For example, their condensation with aldehydes can be catalyzed by various means, including copper salts or iodine, to form 2-substituted quinazolinones. lanxess.comsigmaaldrich.comthermofisher.com The mechanism often involves the initial formation of an imine intermediate, which then undergoes intramolecular cyclization and subsequent oxidation or dehydration to yield the final quinazolinone product. sigmaaldrich.com

Table 1: Examples of Cyclocondensation Reactions for Quinazolinone Synthesis

| Starting Materials | Reagents/Conditions | Product Type |

| Anthranilic acid, amine, orthoester | Acid catalyst | 2,3-disubstituted quinazolin-4(3H)-one |

| Isatoic anhydride, amine | Heating | 3-substituted quinazolin-4(3H)-one |

| 2-Aminobenzamide, aldehyde | Iodine, DMSO | 2-substituted quinazolin-4(3H)-one |

| 2-Aminobenzamide, primary alcohol | Iridium catalyst | 2-substituted quinazolin-4(3H)-one |

Multi-Component Reactions for Quinazolinone Derivatives

Multi-component reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, offering significant advantages in terms of efficiency, atom economy, and operational simplicity. sigmaaldrich.comsigmaaldrich.com These reactions allow for the construction of complex molecules like quinazolinones in a single step from three or more starting materials.

One example of an MCR for quinazolinone synthesis involves the one-pot, three-component reaction of aromatic aldehydes, isatoic anhydride, and urea (B33335) under solvent-free conditions, often facilitated by a solid-supported acid catalyst. sigmaaldrich.com Another approach utilizes a palladium catalyst to couple aryl or heteroaryl iodides with a carbonyl source and 2-aminobenzamide. sigmaaldrich.com This method is notable for its use of an eco-friendly solvent system and a magnetically recoverable catalyst, which aligns with the principles of green chemistry. sigmaaldrich.com MCRs can also be designed to produce more complex, fused quinazolinone systems, such as tetracyclic derivatives, from the reaction of isatoic anhydride, an amine, and ninhydrin. sigmaaldrich.com

Advanced Strategies for Constructing Quinazolinone Scaffolds

Beyond classical cyclocondensations and MCRs, a range of advanced synthetic strategies have been developed to provide access to the quinazolinone scaffold. sigmaaldrich.comwikipedia.orgsigmaaldrich.com These methods often employ transition-metal catalysis, oxidative cyclization, and other modern synthetic techniques to achieve high levels of efficiency and functional group tolerance.

Transition-metal-catalyzed reactions are particularly prominent. nist.govsigmaaldrich.com For example, copper-catalyzed domino reactions of alkyl halides with anthranilamides can produce 2-substituted quinazolin-4(3H)-ones with good to excellent yields. lookchem.com Palladium-catalyzed direct arylation of the quinazolin-4-one core has also been developed, allowing for further functionalization. lookchem.com

Oxidative condensation and cyclization represent another important class of advanced strategies. This can involve the one-pot reaction of isatoic anhydride, ammonium (B1175870) acetate (B1210297), and an aldehyde, where an in-situ formed anthranilamide undergoes condensation and subsequent oxidation to yield the quinazolinone. sigmaaldrich.com Similarly, the oxidative cyclization of 2-aminobenzamides with primary alcohols, often catalyzed by transition metals like iridium, provides a direct route to 2-substituted quinazolin-4(3H)-ones. sigmaaldrich.com

Targeted Synthetic Routes for this compound

The synthesis of the specifically substituted this compound requires a targeted approach, often adapting the general methodologies for quinazolinone synthesis to incorporate the desired amino and chloro functionalities at the correct positions.

One-Pot Synthetic Procedures for Halogenated Quinazolin-4-ols

While a specific one-pot synthesis for this compound is not extensively documented, the principles of one-pot quinazolinone synthesis can be applied. A plausible one-pot approach could involve the reaction of 2-amino-5-chlorobenzoic acid with a cyanating agent, followed by in-situ cyclization. Another potential one-pot method is the three-component reaction of a 5-chloro-substituted isatoic anhydride, an amine, and an aldehyde, which could be catalyzed by iodine. thermofisher.com Copper-catalyzed three-component reactions involving cyanamides and appropriately substituted arylboronic acids also present a viable, albeit more complex, one-pot strategy for accessing functionalized quinazolinones that could be adapted for this target molecule. sigmaaldrich.com

Synthesis via Aminoamide Intermediates and Halogenating Agents

A common and effective strategy for the synthesis of halogenated quinazolinones, which can be adapted for this compound, proceeds through aminoamide intermediates and involves the use of halogenating agents. A representative multi-step synthesis is outlined below. fishersci.com

The synthesis can commence with a substituted anthranilic acid, in this case, 5-chloroanthranilic acid. This starting material is first reacted with urea at an elevated temperature to yield the corresponding quinazolinedione. fishersci.com This intermediate is then treated with a halogenating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base like trimethylamine, to produce a dichloroquinazoline derivative. fishersci.com Subsequent selective hydrolysis, for example with aqueous sodium hydroxide, can lead to the formation of the 2-chloro-4(3H)-quinazolinone. fishersci.com The final step to introduce the 2-amino group can be achieved through nucleophilic substitution of the 2-chloro group with an appropriate amine source, such as an aniline (B41778) derivative, in a suitable solvent like dimethylformamide (DMF). fishersci.com

Table 2: Illustrative Multi-Step Synthesis of a 2-Amino-quinazolin-4(3H)-one Derivative fishersci.com

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | Substituted Anthranilic Acid | Urea, 150 °C | Quinazolinedione |

| 2 | Quinazolinedione | POCl₃, Trimethylamine, 115 °C | Dichloroquinazoline |

| 3 | Dichloroquinazoline | 2 N NaOH, room temperature | 2-Chloro-4(3H)-quinazolinone |

| 4 | 2-Chloro-4(3H)-quinazolinone | Substituted Aniline, DMF, 85 °C | 2-Amino-quinazolin-4(3H)-one |

This synthetic sequence highlights a versatile and modular approach to constructing a variety of substituted 2-amino-quinazolin-4(3H)-ones, including the target compound this compound, by selecting the appropriate substituted anthranilic acid and amine nucleophile.

Optimization of Reaction Conditions and Yield for Specific Substituents (Amino and Chloro)

The synthesis of this compound and its analogs often involves the strategic manipulation of reaction conditions to maximize yield and purity, particularly when dealing with the specific functionalities of the amino and chloro groups. The inherent electronic properties of these substituents play a crucial role in the reactivity of the quinazoline (B50416) core.

A common and effective method for introducing the amino group at the 4-position of a quinazoline ring is through nucleophilic aromatic substitution (SNAr) on a di-chloro precursor, such as 2,4-dichloroquinazoline. mdpi.com Scientific literature extensively documents that these reactions, conducted under various conditions with different nucleophiles like anilines and aliphatic amines, consistently show regioselectivity for substitution at the C4 position. mdpi.com This preference is attributed to the electronic properties of the quinazoline ring, where the carbon at the 4-position is more susceptible to nucleophilic attack. mdpi.com

For instance, the synthesis of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives has been achieved by refluxing 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) with various aniline derivatives in isopropanol (B130326) for 6 hours, resulting in satisfactory yields. researchgate.netderpharmachemica.com This highlights the feasibility of tuning the final product by selecting the appropriate amine nucleophile.

The optimization of reaction parameters such as catalyst choice, substrate ratios, temperature, and reaction time is critical. In the synthesis of 4-methylquinazoline (B149083) from 2-aminoacetophenone (B1585202) and formamide, it was found that using BF3-Et2O as a catalyst at a specific molar ratio, with a defined weight ratio of reactants at 150°C for 6 hours, resulted in a significantly higher yield of 86%. indexcopernicus.com This demonstrates that a systematic optimization of these factors can lead to substantial improvements in synthetic efficiency.

Below is a table summarizing the optimized conditions for related quinazoline syntheses:

| Product | Starting Materials | Catalyst/Reagents | Solvent | Conditions | Yield | Reference |

| 2-Chloro-4-(arylamino)-6,7-dimethoxyquinazolines | 2,4-Dichloro-6,7-dimethoxyquinazoline, Aniline derivatives | - | Isopropanol | Reflux, 6 h | Satisfactory | researchgate.netderpharmachemica.com |

| 2-Aminoquinazolin-4(3H)-one derivatives | Anthranilic acid, Phenylcyanamide | TMSCl, NaOH | t-BuOH, EtOH/H₂O | 60°C, 4h then Reflux, 6h | 76% | nih.gov |

| 4-Methylquinazoline | 2-Aminoacetophenone, Formamide | BF₃-Et₂O | - | 150°C, 6 h | 86% | indexcopernicus.com |

Metal-Catalyzed Synthetic Transformations

Transition metal catalysis has emerged as a powerful and indispensable tool for the synthesis of quinazolinones and their derivatives, offering efficient and often more environmentally benign alternatives to classical condensation methods. rsc.orgfrontiersin.orgnih.gov These catalytic approaches frequently involve the formation of carbon-nitrogen and carbon-carbon bonds through various mechanisms, including cyclization and cross-coupling reactions.

Palladium-Catalyzed Cyclization and Cross-Coupling Reactions

Palladium catalysts are widely employed in the synthesis of quinazolinone derivatives. One notable strategy involves the palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamides and alcohols. nih.gov This cascade reaction proceeds through alcohol oxidation to an aldehyde, nitro group reduction to an amine, condensation to form an imine, and subsequent dehydrogenation, all facilitated by the palladium catalyst without the need for external oxidizing or reducing agents. nih.gov Various functional groups, including halogens and methoxy (B1213986) groups, are well-tolerated under these conditions, leading to moderate to high yields of the desired products. nih.gov

Another palladium-catalyzed approach is the carbonylative cyclization of N-arylpyridin-2-amine derivatives to yield pyrido[2,1-b]quinazolin-11-ones, utilizing DMF as a carbon monoxide source. osi.lv Furthermore, 2-amino-4-quinazolinones can be synthesized from isatoic anhydride, amines, and isonitriles in a one-pot aerobic oxidative palladium-catalyzed reaction. osi.lv In the synthesis of more complex quinazoline derivatives, such as 6-(2-aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one derivatives, Pd(dppf)Cl₂ has been used to catalyze the coupling of a bromo-substituted quinazolinone intermediate with an amine. nih.gov

Copper-Catalyzed Reactions in Quinazolinone Synthesis

Copper, being an inexpensive and abundant metal, has gained significant traction in catalyzing the synthesis of quinazolinones. nih.gov Copper(I)-catalyzed domino reactions have been developed for the efficient synthesis of 2-substituted quinazolinones from 2-bromobenzamide (B1207801) and aldehydes, benzyl (B1604629) alcohols, or methyl arenes in DMSO. gaylordchemical.com This method is advantageous due to its use of a non-toxic catalyst, good functional group tolerance, and operational simplicity. gaylordchemical.com

Copper(II) acetate has been utilized in the microwave-assisted synthesis of 3-arylated quinazolinones from ethyl 2-isocyanobenzoate and aromatic amines. acs.org Copper catalysts can also facilitate the one-pot synthesis of quinazolinones from 2-nitrobenzaldehydes and aldehydes, where copper catalyzes nitrile formation, hydrolysis, and nitro group reduction. acs.org Furthermore, copper-catalyzed cascade reactions of amidine hydrochlorides with substituted 2-halobenzaldehydes or methyl 2-halobenzoates provide a general and highly efficient route to quinazoline and quinazolinone derivatives. rsc.org

Other Transition Metal-Mediated Approaches

Besides palladium and copper, other transition metals have been successfully employed in quinazolinone synthesis. rsc.orgfrontiersin.orgosi.lv

Manganese: Earth-abundant and less toxic manganese catalysts have been used for the synthesis of quinazolines through acceptorless dehydrogenative coupling (ADC). nih.govmdpi.com For example, a manganese-pincer complex can catalyze the reaction of 2-aminobenzyl alcohols with benzonitriles to produce quinazolines. nih.gov

Iron: Iron catalysts, in conjunction with copper, have been used in a domino protocol for the synthesis of 2-phenylquinazolin-4-amines from o-halobenzonitriles, benzaldehydes, and sodium azide (B81097). nih.gov

Cobalt: Cobalt-catalyzed C-H activation pathways have been reported for quinazoline synthesis. frontiersin.org For instance, the reaction of N-sulfinylimines and benzimidates in the presence of a cobalt catalyst can yield quinazolines. frontiersin.org More recently, a ligand-free cobalt-catalyzed one-pot strategy for the formation of quinazolines via ADC of 2-aminoaryl alcohols and nitriles has been developed. nih.gov

Ruthenium and Iridium: Ruthenium-catalyzed dehydrogenative and deaminative coupling reactions of 2-aminobenzamides with amines provide a route to quinazolinone derivatives. nih.gov Iridium catalysts have been used for the one-pot selective hydration/condensation/acceptorless dehydrogenation to form quinazolinones. osi.lv

Non-Traditional Synthetic Methods

In recent years, non-traditional synthetic methods have been increasingly adopted to improve the efficiency, reduce reaction times, and enhance the greenness of chemical processes. Microwave-assisted synthesis is a prominent example of such a method that has been successfully applied to the synthesis of quinazolinones.

Microwave-Assisted Synthesis

Microwave irradiation has proven to be a powerful tool for accelerating the synthesis of quinazoline and quinazolinone derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.com

This technique has been successfully employed in the synthesis of 2-amino-4-chloro-pyrimidine derivatives, which share a similar heterocyclic core. nih.gov The reaction of 2-amino-4-chloro-pyrimidine with various substituted amines in anhydrous propanol (B110389) with triethylamine (B128534) under microwave irradiation at 120–140 °C for 15–30 minutes afforded the desired products. nih.gov

In the context of quinazolinones, microwave-assisted synthesis has been utilized for the rapid preparation of 6-ureido-4-anilinoquinazoline derivatives from 2-amino-5-nitrobenzoic acid. asianpubs.org Similarly, the synthesis of 2,4-disubstituted quinazolines has been achieved by treating acylamides with ammonium formate (B1220265) under microwave activation. nih.gov The condensation of benzaldehydes with various amines under microwave conditions has also been reported to produce biologically important quinazoline derivatives with the advantages of better yields, shorter reaction times, and easier work-up procedures. nih.gov Furthermore, a copper-catalyzed synthesis of 3-arylated quinazolinones from ethyl 2-isocyanobenzoate and aromatic amines was effectively carried out under microwave irradiation at 150 °C for 20 minutes. acs.org

The application of microwave assistance is not limited to simple quinazolines. For instance, the synthesis of 2-amino-4,6-diarylpyrimidines was achieved in a two-step microwave-assisted process involving an initial aldol (B89426) condensation followed by a ring-closing condensation. rsc.org

The following table provides examples of microwave-assisted syntheses of quinazoline analogs:

| Product | Starting Materials | Reagents/Catalyst | Solvent | Conditions | Time | Reference |

| 2-Amino-4-(substituted amino)-pyrimidines | 2-Amino-4-chloro-pyrimidine, Substituted amines | Triethylamine | Anhydrous Propanol | 120–140 °C | 15–30 min | nih.gov |

| 3-Arylated quinazolin-4(3H)-ones | Ethyl 2-isocyanobenzoate, Aromatic amines | Cu(OAc)₂·H₂O, Et₃N | Anisole | 150 °C | 20 min | acs.org |

| 6-Ureido-4-anilinoquinazolines | 2-Amino-5-nitrobenzoic acid derivatives | - | - | Microwave irradiation | - | asianpubs.org |

| 2,4-Disubstituted quinazolines | Acylamides, Ammonium formate | - | - | 150 °C | 4–20 min | nih.gov |

Ultrasound-Promoted Reactions

The application of ultrasound in organic synthesis has gained significant traction as a green and efficient method to promote chemical reactions. nih.govjocpr.com Sonication, the use of high-frequency sound waves, can enhance reaction rates, improve yields, and often allows for milder reaction conditions compared to conventional heating methods. jocpr.comnih.gov This is attributed to the phenomenon of acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in the reaction medium, generating localized hot spots with extremely high temperatures and pressures. jocpr.com

While specific studies on the ultrasound-promoted synthesis of this compound are not prevalent in the reviewed literature, the general applicability of this technique to the synthesis of heterocyclic compounds, including quinazolines and their precursors, is well-documented. nih.govnih.gov For instance, ultrasound has been successfully employed in the one-pot, multi-component synthesis of various substituted 2-aminopyridine (B139424) and 2-aminothiophene derivatives, highlighting its utility in constructing amino-substituted heterocyclic systems. jocpr.comresearchgate.net

A plausible ultrasound-promoted approach for synthesizing this compound could involve the condensation of an appropriately substituted 2-aminobenzamide with a source of the C2-N fragment under ultrasonic irradiation. The benefits would likely include shorter reaction times and potentially higher yields compared to traditional thermal methods. nanobioletters.com The use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG) under sonication could further enhance the green credentials of the synthesis. nih.govjocpr.com

Table 1: Examples of Ultrasound-Promoted Synthesis of Heterocyclic Compounds

| Product Type | Reactants | Catalyst/Solvent | Key Advantages |

| 2-Amino-4,6-diphenylnicotinonitriles | Malononitrile, Aromatic Aldehydes, Acetophenone derivatives, Ammonium acetate | Water | Catalyst-free, Rapid, High yields. nih.gov |

| 2-Aminothiophenes | Ketones/Aldehydes, Dicyanomethane, Elemental sulfur | DABCO/PEG-200 | Shorter reaction time, High yields, Milder conditions. jocpr.com |

| Hydrazine (B178648) carboxamides | N-[substituted phenyl]hydrazine carboxamide, 1H-Indole-2,3-dione | Water-Glycerol | Faster reaction, Higher productivity. nih.gov |

| Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate | Ethyl/methyl acetoacetate, Malononitrile, Substituted benzaldehyde | Water | Rapid (2 min), Excellent yields, Mild conditions. nanobioletters.com |

This table is generated based on data from the text and is for illustrative purposes.

Oxidative Cyclization Methodologies

Oxidative cyclization represents a powerful strategy for the synthesis of quinazolinones. nih.gov This approach typically involves the cyclization of a 2-aminobenzamide with an aldehyde, followed by in-situ oxidation of the resulting dihydroquinazolinone intermediate. nih.gov

Traditional methods often employed stoichiometric amounts of oxidants like potassium permanganate (B83412) (KMnO₄), manganese dioxide (MnO₂), or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov However, these methods can suffer from drawbacks such as the use of harsh reagents and the generation of significant waste.

More contemporary and greener approaches focus on catalytic oxidative cyclization. For the synthesis of quinazolinones, a notable development is the use of potassium persulfate (K₂S₂O₈) in an electrochemical system. This method allows for the oxidative tandem cyclization of 2-aminobenzamides with primary alcohols under mild, transition-metal- and base-free conditions. nih.gov The key advantage of this protocol is the use of an inexpensive and easy-to-handle radical surrogate that promotes the reaction efficiently at room temperature. nih.gov

Another advanced approach involves the ruthenium-catalyzed deaminative coupling of 2-aminobenzamides with amines. This catalytic method provides an efficient route to quinazolinone derivatives without the need for reactive reagents and avoids the formation of toxic byproducts. nih.gov

For the specific synthesis of this compound, an oxidative cyclization strategy would likely start from 2,5-diaminobenzamide (B14656821) or a related precursor, which would be cyclized with a suitable one-carbon synthon under oxidative conditions. The choice of oxidant or catalytic system would be crucial in achieving high efficiency and minimizing side products.

Stereoselective Synthesis of Quinazolinone Derivatives (if applicable for future research, based on general heterocyclic chemistry principles)

The development of stereoselective methods for the synthesis of chiral quinazolinone derivatives is of significant interest, as many biologically active quinazolinone-containing natural products and pharmaceutical agents are chiral. acs.orgresearchgate.net While this compound itself is not chiral, the introduction of a stereocenter at a suitable position in its analogs could lead to compounds with distinct biological properties. The principles of asymmetric synthesis, including chiral auxiliary and asymmetric catalysis approaches, are therefore highly relevant for future research in this area. researchgate.netfrontiersin.org

Chiral Auxiliary Approaches

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired stereoselective transformation, the auxiliary is removed to yield the enantiomerically enriched product. wikipedia.org This strategy has been widely applied in the synthesis of complex molecules. researchgate.net

In the context of quinazolinone synthesis, a chiral auxiliary could be attached to the nitrogen atom at position 1 or 3, or to a substituent at position 2 or on the benzene (B151609) ring. For instance, a chiral amine could be used in the cyclization step, and the resulting diastereomeric quinazolinones could be separated. Subsequent removal of the chiral group would afford the enantiopure quinazolinone. The use of well-established chiral auxiliaries, such as those derived from amino acids (e.g., Evans' oxazolidinones), terpenes, or pseudoephedrine, could be explored. researchgate.netwikipedia.org

The general workflow for a chiral auxiliary-mediated synthesis involves:

Covalent attachment of the chiral auxiliary to the substrate. wikipedia.org

Diastereoselective reaction to create the new stereocenter. wikipedia.org

Removal of the chiral auxiliary. wikipedia.org

This approach allows for the separation of diastereomers, which is often easier than separating enantiomers. wikipedia.org

Asymmetric Catalysis in Quinazolinone Synthesis

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral compounds, offering an atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. frontiersin.org This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.

For the synthesis of chiral quinazolinone derivatives, several asymmetric catalytic strategies could be envisioned. For example, a transition metal catalyst complexed with a chiral ligand could be employed to catalyze a key bond-forming reaction in a stereoselective manner. thieme-connect.comcaltech.edu Vanadyl complexes bearing chiral ligands have been used for the asymmetric 1,2-oxytrifluoromethylation of styrenes to produce chiral quinazolinone derivatives with good enantioselectivities. nih.gov

Another approach could involve organocatalysis, where a small chiral organic molecule is used to catalyze the reaction. Chiral Brønsted acids or bases, for example, could be used to promote an enantioselective cyclization or a reaction involving a prochiral intermediate. frontiersin.org

The development of asymmetric catalytic methods for the synthesis of chiral analogs of this compound would be a valuable area of future research, potentially leading to the discovery of novel compounds with enhanced or specific biological activities.

Chemical Reactivity and Derivatization Strategies for 2 Amino 6 Chloroquinazolin 4 Ol

Reactivity of the Amino Group at C-2 Position

The amino group at the C-2 position of the quinazoline (B50416) ring is a key nucleophilic center. Its reactivity is influenced by the electron-withdrawing nature of the heterocyclic core. This section details the primary reactions involving this amino group.

Nucleophilic Acyl Substitution Reactions

The 2-amino group readily participates in nucleophilic acyl substitution reactions with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding N-acyl derivatives. These reactions typically proceed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity, or in the presence of a suitable catalyst. The acylation of amino-heterocycles is a fundamental transformation in organic synthesis. For instance, the acylation of 2-aminothiazoles, another class of amino-heterocycles, is a well-established method for producing a variety of derivatives. While direct examples on 2-Amino-6-chloroquinazolin-4-ol are not abundant in readily available literature, the principles of acylation are broadly applicable.

The general mechanism involves the attack of the nucleophilic amino group on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride).

Table 1: Representative Nucleophilic Acyl Substitution Reactions on Amino-Heterocycles

| Acylating Agent | Catalyst/Base | Product Type |

| Acetyl Chloride | Pyridine | 2-Acetamido derivative |

| Benzoyl Chloride | Triethylamine (B128534) | 2-Benzamido derivative |

| Acetic Anhydride (B1165640) | DMAP (catalytic) | 2-Acetamido derivative |

This table represents typical conditions for the acylation of amino-heterocycles and is expected to be applicable to this compound.

Amidation and Sulfonylation Reactions

The formation of amides and sulfonamides from the 2-amino group represents another important derivatization strategy. Amidation can be achieved using activated carboxylic acids, often with coupling agents like EDCI, or by reacting with acid chlorides as described above. The synthesis of amides from unprotected amino acids has been explored using various Lewis acid catalysts, a method that could potentially be adapted for this compound. nih.gov

Sulfonylation of the amino group with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields the corresponding sulfonamides. However, the sulfonylation of aminoquinazolines can sometimes be challenging. For instance, attempts to synthesize certain quinazoline sulfonamides via direct sulfonylation of the corresponding aminoquinazoline have been reported to be unsuccessful, necessitating alternative synthetic routes. amazonaws.com This suggests that the reactivity of the 2-amino group in this compound towards sulfonylation may require carefully optimized conditions. The metal-free sulfonylation of related quinoxalinones has been achieved, highlighting ongoing efforts to develop effective sulfonylation methods for such heterocyclic systems. rsc.org

Table 2: Amidation and Sulfonylation Reagents

| Reagent | Reaction Type | Product |

| Carboxylic Acid + EDCI | Amidation | N-(quinazolin-4-ol-2-yl)amide |

| Benzenesulfonyl Chloride | Sulfonylation | N-(quinazolin-4-ol-2-yl)benzenesulfonamide |

| p-Toluenesulfonyl Chloride | Sulfonylation | N-(quinazolin-4-ol-2-yl)-4-methylbenzenesulfonamide |

This table provides examples of reagents used for amidation and sulfonylation, with the expected products for this compound.

Formation of Schiff Bases and Related Imine Derivatives

The primary amino group at the C-2 position can undergo condensation with aldehydes and ketones to form Schiff bases (imines). This reaction is typically catalyzed by acid or base and involves the formation of a carbinolamine intermediate followed by dehydration. The reaction of 2-aminobenzamide (B116534) with various aldehydes demonstrates this type of transformation within a related structural context. researchgate.net The formation of imines is a reversible process, and the equilibrium can often be driven towards the product by removal of water. These imine derivatives can serve as versatile intermediates for further synthetic modifications.

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by a proton transfer and subsequent elimination of a water molecule to form the C=N double bond.

Table 3: Carbonyl Compounds for Schiff Base Formation

| Carbonyl Compound | Catalyst | Product Type |

| Benzaldehyde | Acetic Acid | 2-(Benzylideneamino)-6-chloroquinazolin-4-ol |

| Acetone | p-Toluenesulfonic acid | 2-(Isopropylideneamino)-6-chloroquinazolin-4-ol |

| Cyclohexanone | Montmorillonite K10 | 2-(Cyclohexylideneamino)-6-chloroquinazolin-4-ol |

This table lists examples of carbonyl compounds and catalysts for Schiff base formation with the amino group of this compound.

Reactivity of the Chloro Group at C-6 Position

The chloro substituent at the C-6 position is attached to an aromatic ring and is generally less reactive than an alkyl halide. However, its reactivity is enhanced by the electron-withdrawing nature of the quinazoline ring system, making it susceptible to certain substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chloro group at C-6 can be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.orgmasterorganicchemistry.com This reaction proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The rate of SNAr reactions is highly dependent on the electronic nature of the aromatic ring; electron-withdrawing groups positioned ortho or para to the leaving group significantly accelerate the reaction by stabilizing the negative charge of the intermediate. libretexts.org

In the quinazoline ring system, the nitrogen atoms act as powerful electron-withdrawing groups. Studies on 2,4-dichloroquinazolines have shown that the C-4 position is significantly more reactive towards nucleophilic attack than the C-2 position. nih.gov By extension, the C-6 position is also activated towards SNAr, although typically less so than the C-4 or C-2 positions which are more directly influenced by the heterocyclic nitrogen atoms. Nonetheless, with sufficiently strong nucleophiles and appropriate reaction conditions (e.g., elevated temperatures), displacement of the C-6 chloro group can be achieved.

Table 4: Nucleophiles for SNAr Reactions at C-6

| Nucleophile | Product Type |

| Sodium Methoxide | 6-Methoxy derivative |

| Pyrrolidine | 6-Pyrrolidinyl derivative |

| Sodium Azide (B81097) | 6-Azido derivative |

| Sodium Thiophenolate | 6-(Phenylthio) derivative |

This table provides examples of nucleophiles that could potentially displace the chloro group at the C-6 position of this compound via an SNAr mechanism.

Cross-Coupling Reactions at the Halogenated Position (e.g., Suzuki-Miyaura, Sonogashira, Stille Couplings)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize halo-heterocycles. nih.gov The C-6 chloro group of this compound can serve as an electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. It has been successfully employed for the arylation of various 6-haloquinazolines. nih.govnih.gov

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine). organic-chemistry.orgwikipedia.org This method is highly efficient for the synthesis of 6-alkynylquinazoline derivatives. Numerous examples exist for the Sonogashira coupling of 6-haloquinazolines and other related heterocycles. nih.govsnu.edu.in

Stille Coupling: The Stille reaction pairs the aryl chloride with an organotin reagent (organostannane) using a palladium catalyst. organic-chemistry.orgwikipedia.orglibretexts.org A key advantage of the Stille coupling is the stability of the organostannane reagents. This reaction has also been used to functionalize heterocyclic systems. nih.gov

For all these cross-coupling reactions, a catalytic cycle involving oxidative addition of the aryl chloride to the Pd(0) catalyst, transmetalation with the organometallic reagent, and reductive elimination to form the product and regenerate the catalyst is generally accepted. wikipedia.orgyoutube.com

Table 5: Overview of Cross-Coupling Reactions at the C-6 Position

| Reaction Name | Coupling Partner | Typical Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 6-Aryl derivative |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-Alkynyl derivative |

| Stille | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄, LiCl | 6-Aryl/Alkenyl derivative |

This table summarizes the key components and outcomes of major cross-coupling reactions applicable to the C-6 position of this compound.

Dehalogenation and Reductive Transformations

The chlorine atom at the C-6 position of this compound is a key site for modification through dehalogenation and other reductive processes. These transformations are valuable for accessing analogs with different substitution patterns on the benzene (B151609) ring.

One notable reaction is acid-catalyzed dehydrohalogenation, which has been studied in related 2-(2'-haloethyl)-5,8-dihydroxyquinazolin-4(3H)-ones. nih.gov In this process, the elimination of the halide is facilitated by a prototropic tautomer of the quinazolinone ring. nih.gov This tautomer, formed by a proton shift from the C(1') position to the N(1) position, is the rate-determining step in the elimination. nih.gov The subsequent elimination of the halide from this tautomeric intermediate yields the corresponding alkene derivative. nih.gov While this specific example involves a haloethyl group, the principle of involving a quinazolinone tautomer in the elimination of a halogenated substituent is a relevant concept for understanding the reactivity of the chloro group in this compound under certain conditions.

Biomimetic asymmetric reduction of quinazolinones has also been demonstrated, offering a pathway to chiral dihydroquinazolinone derivatives. dicp.ac.cn Although this study focused on the reduction of the C=N bond within the quinazolinone ring system using chiral NAD(P)H models, the presence of a halogen group on the aromatic ring was shown to have a marginal effect on the reactivity and enantioselectivity of the reduction. dicp.ac.cn This suggests that reductive transformations can be compatible with the chloro-substituent, providing opportunities for further functionalization. dicp.ac.cn

Reactivity of the Hydroxyl/Oxo Group at C-4 Position

The C-4 position of this compound can exist in either a hydroxyl (enol) or an oxo (keto) form due to tautomerism. This duality in its nature significantly influences its reactivity, particularly in alkylation and acylation reactions.

The hydroxyl group in the enol tautomer of this compound is nucleophilic and can undergo O-alkylation and O-acylation reactions. The selectivity between N- and O-alkylation is a critical aspect in the derivatization of quinazolinones. Studies on related quinazolinone systems have shown that the choice of base and solvent can direct the reaction towards either N- or O-alkylation. juniperpublishers.com For instance, the alkylation of 6,7-dimethoxyquinazolin-4(3H)-one with ethyl chloroacetate (B1199739) in the presence of a base led to the N-alkylation product. juniperpublishers.com In contrast, the use of different reaction conditions can favor O-alkylation. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a classic method for O-alkylation. google.com However, the presence of the nucleophilic amino group in this compound necessitates careful selection of reaction conditions to achieve selective O-alkylation. google.com

O-acylation of the hydroxyl group can be achieved using acylating agents such as acyl chlorides. The chemoselective O-acylation of hydroxyamino acids under acidic conditions has been well-documented. nih.gov In these reactions, the amino group is protonated and thus protected from acylation, allowing for selective reaction at the hydroxyl group. nih.gov This strategy could potentially be applied to the O-acylation of this compound, where the 2-amino group could be protonated in an acidic medium, directing the acylation to the C-4 hydroxyl group.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Ethyl chloroacetate, Base | N-alkylated quinazolinone | juniperpublishers.com |

| O-Alkylation | Alkoxide, Alkyl halide | O-alkylated quinazolinone | google.com |

| O-Acylation | Acyl chloride, Acidic medium | O-acylated quinazolinone | nih.gov |

The reactivity of the C-4 position is intrinsically linked to the keto-enol tautomerism of the quinazolinone ring. nih.govresearchgate.netlibretexts.org The equilibrium between the keto (quinazolin-4-one) and enol (quinazolin-4-ol) forms is influenced by factors such as solvent polarity. nih.govnih.govmasterorganicchemistry.com In polar solvents, the lactam (keto) form is generally more stable, while non-polar solvents can favor the lactim (enol) form. nih.gov

This tautomeric equilibrium has a direct impact on the reactivity. For example, the O-acylation of quinazolin-4(3H)-one with acetyl chloride as the solvent yields the O-acylated product (4-acetoxyquinazoline), indicating the prevalence of the enol form under these conditions. nih.gov Conversely, in a polar solvent like pyridine, the same reaction produces the N-acylated derivative, suggesting the dominance of the keto form. nih.gov

Furthermore, the amino group at the C-2 position can participate in amino-imino tautomerism. researchgate.netrsc.orgrsc.org Studies on related 2-hydrazono-3-phenylquinazolin-4(3H)-ones have shown that they exist predominantly as the imino tautomers in DMSO solution. rsc.org The interplay between the keto-enol and amino-imino tautomerism can lead to a complex mixture of tautomeric forms in solution, each with distinct reactivity profiles that can be exploited for selective chemical modifications. A prototropic tautomer of quinazolinone has been identified as a key intermediate in the acid-catalyzed dehydrohalogenation of certain derivatives, highlighting the crucial role of tautomerism in directing the chemical transformations of the quinazolinone core. nih.gov

Functionalization of the Quinazolinone Heterocyclic Core

Beyond the substituents, the quinazolinone ring system itself is amenable to various functionalization reactions, including N-substitution and cycloaddition reactions.

The nitrogen atoms of the quinazolinone ring, particularly at the N-1 and N-3 positions, as well as the exocyclic 2-amino group, are potential sites for substitution reactions such as alkylation and acylation. The N-alkylation of quinazolinones has been achieved using various alkylating agents and bases. juniperpublishers.comuw.edu For instance, the alkylation of a 2-chloro-quinazolinone with methyl-2-bromoacetate proceeded via an N-alkylation to form the corresponding N-alkylated precursor. uw.edu The choice of the base can be critical in directing the regioselectivity of the alkylation.

N-acylation of amino acids in aqueous media has been extensively studied, and these methods could potentially be adapted for the acylation of the 2-amino group of this compound. nih.gov The chemoselectivity of acylation between the amino and hydroxyl groups is a key consideration, and as mentioned earlier, is often controlled by the reaction conditions. nih.gov

| Reaction | Substrate | Reagents | Product | Reference |

| N-Alkylation | 2-Chloro-quinazolinone | Methyl-2-bromoacetate | N-Alkylated quinazolinone | uw.edu |

| N-Alkylation | 6,7-Dimethoxyquinazolin-4-one | Benzyl (B1604629) chloride, Cs2CO3 | N-Benzylated quinazolinone | juniperpublishers.com |

| N-Acylation | L-amino acids | Fatty acids, Aminoacylases | N-acylated amino acids | nih.gov |

The quinazolinone ring system can participate in cycloaddition reactions, providing a powerful tool for the construction of fused heterocyclic systems. Both Diels-Alder and dipolar cycloaddition reactions have been reported for quinazolinone derivatives. nih.govrsc.orgrsc.orgwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

In the context of the Diels-Alder reaction, the quinazolinone moiety can act as a diene or a dienophile depending on the substitution pattern and reaction partners. acs.org For instance, an imino-Diels-Alder reaction has been utilized for the synthesis of quinazoline derivatives. nih.gov

Dipolar cycloaddition reactions offer another versatile route to functionalized quinazolinones. nih.govresearchgate.netresearchgate.net For example, a zwitterionic intermediate generated in situ from 3-amino-2-methyl-4(3H)-quinazolinone has been shown to react with N-arylmaleimides in a dipolar cycloaddition to yield pyrrolopyridazinoquinazoline derivatives. nih.gov This type of reaction demonstrates the potential of the quinazolinone core to act as a scaffold for constructing complex polycyclic systems.

| Cycloaddition Type | Quinazolinone Derivative Role | Reaction Partner | Product Type | Reference |

| Imino-Diels-Alder | Dienophile precursor | Electron-rich alkene | Quinazoline derivative | nih.gov |

| Dipolar Cycloaddition | 1,3-dipole precursor | N-arylmaleimide | Pyrrolopyridazinoquinazoline | nih.gov |

| [3+2] Cycloaddition | Azomethine imine | Electron-deficient alkene | Tetrahydropyrazolo[1,5-c]quinazoline | researchgate.net |

Formation of Fused Heterocyclic Systems from Quinazolinone Scaffolds

The inherent reactivity of the quinazolinone nucleus, particularly when substituted with strategically placed functional groups, provides a versatile platform for the synthesis of a diverse array of fused heterocyclic systems. The 2-amino group and the endocyclic nitrogen atoms of this compound serve as key nucleophilic centers, enabling the construction of additional rings and leading to the formation of complex polycyclic structures. These fused systems are of significant interest in medicinal chemistry due to their often enhanced and modulated biological activities compared to the parent quinazolinone.

One of the prominent strategies for constructing fused heterocycles involves the reaction of the 2-amino group with various bifunctional electrophiles. This approach allows for the annulation of five-, six-, or seven-membered rings onto the quinazolinone core. For instance, the reaction with α,β-unsaturated carbonyl compounds, dicarbonyl compounds, or their equivalents can lead to the formation of pyrimido[1,2-a]quinazolinones, a class of compounds with recognized therapeutic potential.

Another important pathway to fused systems is through the derivatization of the N1 or N3 positions of the quinazolinone ring, followed by intramolecular cyclization. This can be achieved by introducing a side chain containing a suitable electrophilic or nucleophilic center that can subsequently react with another part of the molecule. The chloro-substituent at the 6-position can also be exploited in certain palladium-catalyzed cross-coupling reactions to build more complex fused architectures, although this is a less common strategy for ring fusion itself.

The following subsections will detail specific examples of the formation of fused heterocyclic systems from quinazolinone scaffolds, drawing parallels to the expected reactivity of this compound based on established chemical principles.

Synthesis of Triazolo[4,3-a]quinoxalin-1-ones

A well-established method for the synthesis of fused triazole systems involves the reaction of a hydrazine (B178648) derivative with a suitable precursor. In a parallel synthesis, starting from a 2-hydrazinyl-quinoxalin-2(1H)-one, the reaction with various reagents can lead to the formation of triazolo[4,3-a]quinoxalin-1-ones. While not directly starting from this compound, the underlying chemistry of cyclization involving a hydrazine moiety is highly relevant. For instance, the synthesis of 4-amino-6-(hetero)arylalkylamino-1,2,4-triazolo[4,3-a]quinoxalin-1-one derivatives has been reported as potent A(2A) adenosine (B11128) receptor antagonists nih.gov. This highlights the potential for creating biologically active fused systems from quinazolinone-like structures.

The general synthetic approach would involve the initial conversion of the 2-amino group of this compound to a hydrazine, followed by cyclization with an appropriate one-carbon synthon.

Table 1: Examples of Fused Triazolo[4,3-a]quinoxalin-1-one Derivatives

| Compound | Starting Material | Reagent(s) | Resulting Fused System | Reference |

| 4-Amino-6-benzylamino-2-phenyl-1,2,4-triazolo[4,3-a]quinoxalin-1-one | 2-Hydrazinyl-quinoxalin-2(1H)-one derivative | Phenyl isothiocyanate, followed by reaction with an amine | Triazolo[4,3-a]quinoxalin-1-one | nih.gov |

This table presents analogous reactions to illustrate the potential for forming fused triazole systems.

Synthesis of Pyrrolo[1,2-a]quinazoline-1,5-diones

The formation of fused five-membered rings, such as the pyrrolo[1,2-a]quinazoline system, can be achieved through a double cyclocondensation cascade reaction. A relevant example is the reaction of anthranilamide with ethyl levulinate, which proceeds through a 2,3-dihydroquinazolin-4(1H)-one intermediate to form a pyrrolo[1,2-a]quinazoline-1,5-dione (B1402819) derivative nih.gov. This strategy demonstrates the feasibility of using a bifunctional reagent to construct a fused pyrrole (B145914) ring onto the quinazolinone scaffold.

For this compound, a similar transformation could be envisioned by reacting it with a γ-keto acid or its ester derivative. The initial reaction would likely involve the 2-amino group forming an enamine or an amide, followed by an intramolecular cyclization and dehydration to yield the fused pyrrolo-quinazolinone system.

Table 2: Mechanochemical Synthesis of a Pyrrolo[1,2-a]quinazoline-1,5-dione Derivative

| Starting Material 1 | Starting Material 2 | Catalyst | Reaction Conditions | Product | Yield | Reference |

| Anthranilamide | Ethyl levulinate | Amberlyst® 15 | Ball mill, 3 hours | 3a-Methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione | High | nih.gov |

This table illustrates a mechanochemical approach for the synthesis of a fused pyrrolo-quinazolinone system, which could be adapted for this compound.

Synthesis of Pyrimido[1,2-a]quinazolinones

The construction of a fused six-membered pyrimidine (B1678525) ring onto the quinazolinone core leads to the formation of pyrimido[1,2-a]quinazolinones. These compounds can be synthesized through various cyclocondensation reactions. For example, the reaction of a 2-amino-quinazoline derivative with a 1,3-dicarbonyl compound or a β-ketoester can lead to the formation of the fused pyrimidine ring.

While direct examples starting from this compound are not prevalent in the literature, the reaction of 2-aminopyridine (B139424) with o-chlorobenzoic acid to form 11H-pyrido[2,1-b]quinazolin-11-one demonstrates a similar ring fusion principle nih.gov. Furthermore, the synthesis of 2-amino-3H-pyrimido[4,5-b]quinolin-4-ones from 2-chloroquinoline-3-carbonitriles and guanidine (B92328) hydrochloride showcases the formation of a fused pyrimidine ring onto a quinoline (B57606) core, which is structurally related to quinazoline nih.gov.

Table 3: Examples of Fused Pyrimidine Ring Syntheses

| Starting Material 1 | Starting Material 2 | Reaction Type | Resulting Fused System | Reference |

| o-Chlorobenzoic acid | 2-Aminopyridine | Condensation | 11H-Pyrido[2,1-b]quinazolin-11-one | nih.gov |

| 2-Chloroquinoline-3-carbonitriles | Guanidine hydrochloride | Base-catalyzed cyclization | 2-Amino-3H-pyrimido[4,5-b]quinolin-4-one | nih.gov |

This table provides examples of analogous reactions for the synthesis of fused six-membered rings, indicating potential pathways for this compound.

Structure Activity Relationship Sar Methodologies and Principles for Quinazolinone Scaffolds

Fundamental Concepts of Structure-Activity Relationships

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a molecule relates to its biological activity. By systematically modifying a lead compound, researchers can identify key structural features, known as pharmacophores, that are responsible for its interaction with a biological target.

SAR investigations are broadly categorized into two main approaches: ligand-based and receptor-based.

Ligand-Based SAR: This approach is utilized when the three-dimensional structure of the biological target (e.g., a receptor or enzyme) is unknown. It relies on analyzing a series of molecules that bind to the target to identify common structural features responsible for their activity. researchgate.net Methods like pharmacophore modeling are employed to create a 3D representation of the essential steric and electronic features required for bioactivity. QSAR studies, which correlate physicochemical properties of molecules with their biological activities, are a cornerstone of ligand-based design. researchgate.netnih.gov For instance, a ligand-based QSAR study on quinazolin-4(3H)-one derivatives as breast cancer inhibitors successfully led to the design of new, more potent molecules by modifying a selected template compound based on the model's predictions. researchgate.net

Receptor-Based SAR: When the 3D structure of the target protein is available, typically through X-ray crystallography or NMR spectroscopy, receptor-based approaches can be used. This method, also known as structure-based drug design, involves docking candidate molecules into the target's binding site computationally. nih.gov This allows for the visualization of molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the receptor. nih.govnih.gov For example, docking studies of quinazolinone derivatives into the active site of the NF-κB receptor revealed two distinct binding regions and highlighted key interactions, such as hydrogen bonding with specific amino acid residues like Asp239 and Lys241. nih.gov Similarly, the co-crystal structure of a quinazolinone-based agent with tubulin provided a detailed view of its binding mode within the colchicine (B1669291) site, guiding future design efforts. acs.org

Functional groups are the specific groups of atoms within a molecule that are responsible for its characteristic chemical reactions and biological interactions. The properties of substituted quinazolines are heavily dependent on the nature of these groups and their placement on either the pyrimidine (B1678525) or benzene (B151609) ring. mdpi.com

Key functional groups and their effects on the quinazolinone scaffold include:

Halogens: The presence of a halogen atom, particularly chlorine, at positions 6 or 8 of the quinazolinone ring is often associated with improved antimicrobial and anticancer activities. nih.gov For example, in a series of 4-aminoquinolines, a 7-chloro group was found to be a requirement for inhibiting β-hematin formation, a crucial process for antimalarial activity. nih.gov The introduction of electron-withdrawing groups like chloro and nitro at the para position of a phenyl ring attached to a quinazolinone hybrid enhanced antimicrobial potency. rsc.org

Amino Group: The amino group, particularly at the C2 and C4 positions, plays a vital role. nih.govresearchgate.netpnrjournal.com In 2,4-diaminoquinazolines, the isomeric position of substituents on the amino groups affected the inhibition of Aβ40/Aβ42 amyloid-beta accumulation, which is relevant to Alzheimer's disease. mdpi.com A basic amino side chain is also considered essential for the antiplasmodial activity of 4-aminoquinolines. nih.gov

Methyl and Methoxy (B1213986) Groups: Electron-donating groups like methyl and methoxy can also influence activity. researchgate.netpnrjournal.com In some series, a methyl group at the C2 position was found to be essential for antimicrobial activity. nih.gov The substitution of methoxy groups at the 6 and 7 positions of the quinazoline (B50416) ring was deemed important for cytotoxic activity in certain cancer cell lines. rsc.org

Aromatic and Heterocyclic Rings: The substitution of various aromatic or heterocyclic rings at positions 2 or 3 can significantly alter the biological profile. The presence of a substituted aromatic ring at position 3 is often considered essential for antimicrobial effects. nih.gov

The strategic placement of these and other functional groups allows for the fine-tuning of a molecule's electronic, steric, and hydrophobic properties, thereby modulating its binding affinity and efficacy. mdpi.com

Positional and Substituent Effects on the Quinazolinone Scaffold

The biological activity of quinazolinone derivatives is highly sensitive to the type and position of substituents on the core scaffold. mdpi.commdpi.com SAR studies have revealed that modifications at nearly every position can significantly impact efficacy.

A review of the literature indicates that substitutions at positions 2, 3, 6, and 8 are particularly critical for modulating antimicrobial activity. nih.gov

Position 2: The substituent at this position can drastically alter activity. For example, replacing a hydrogen at C2 with a methyl group can have varying effects depending on the target. nih.gov The presence of methyl, amine, or thiol groups at this position has been linked to antimicrobial properties. nih.gov

Position 3: The N3 position is a common site for introducing diverse side chains. In a study of antifungal quinazolinones, the N3 side-chain substituent was a key area of investigation. mdpi.com

Position 6: The introduction of small, electron-withdrawing groups at position 6, such as chloro, fluoro, or nitro, often leads to potent antibacterial activity. acs.org The 6-chloro substituent, as seen in 2-Amino-6-chloroquinazolin-4-ol, is a common feature in bioactive quinazolinones. nih.govnih.gov For instance, in one study, a 6,8-dichloro substituted compound showed the highest antifungal activity compared to mono-chloro substituted analogs. nih.gov

Position 8: Similar to position 6, this position can be modified to enhance activity, often with halogen atoms. nih.govnih.gov

The interplay between different substituents is also crucial. The table below summarizes findings from a study on quinazolinone derivatives, illustrating how positional changes of a chlorine atom affect antifungal activity.

| Compound ID | Substituent(s) | Position(s) | Antifungal Inhibition Rate (%) |

| 6a12 | Cl | 7 | 45.90 |

| 6a13 | Cl | 6 | 61.93 |

| 6a14 | Cl | 8 | 45.43 |

| 6a16 | di-Cl | 6, 8 | 100 |

| Data sourced from a study on antifungal quinazolinone-pyrazole carbamide derivatives. nih.gov |

This data clearly demonstrates that while a single chloro group at position 6 provides good activity, a dichloro substitution at positions 6 and 8 results in superior potency. nih.gov Furthermore, electron-withdrawing and lipophilic substituents on the benzene ring of the quinazolinone scaffold have been shown to be highly beneficial for antimycobacterial activity, whereas electron-donating groups were not well-tolerated. mdpi.com These findings underscore the importance of systematic exploration of positional and substituent effects in the rational design of potent quinazolinone-based therapeutic agents.

Impact of C-2 Amino Group Modifications on Molecular Interactions

The amino group at the C-2 position of the quinazolinone core is a critical site for modification and plays a substantial role in the molecule's interactions with biological targets. Altering this group can drastically change binding affinity and selectivity.

Research has shown that the nature of the substituent on the C-2 amino group can define the binding mode. For instance, in a series of compounds designed as Cyclin-Dependent Kinase 9 (CDK9) inhibitors, modifications at the quinazoline position 2 were explored to improve inhibitory properties. mdpi.com One study found that introducing a thiophene (B33073) ring at position 2, while maintaining an iodine atom at position 6, led to a twofold increase in potency against CDK9 compared to a compound with an unsubstituted C-2 position. mdpi.com

Furthermore, the substitution at C-2 can influence which part of the binding site a molecule interacts with. Studies on quinazolinone derivatives as NF-κB inhibitors revealed that C-2 substituted compounds preferred to bind to a larger pocket (active site I), whereas smaller, unsubstituted quinazolinones favored a smaller binding site (active site II). nih.gov The interactions within these sites are highly specific; for example, aromatic substituents at C-2 can engage in electrostatic interactions with residues like His141, while an imine moiety can form hydrogen bonds with residues such as Asp239. nih.gov

Table 1: Impact of C-2 Substitutions on Quinazolinone Activity

| Compound Series | C-2 Modification | Observed Effect | Target | Source |

|---|---|---|---|---|

| CDK9 Inhibitors | Unsubstituted | Baseline Activity (IC50 = 0.639 µM) | CDK9 | mdpi.com |

| CDK9 Inhibitors | Thiophene Ring | Doubled Potency (IC50 = 0.296 µM) | CDK9 | mdpi.com |

| NF-κB Inhibitors | Alkylated Quinazolinones | Binding to smaller active site (Site II) | NF-κB | nih.gov |

| NF-κB Inhibitors | Aromatic Rings (e.g., Phenyl) | Binding to larger active site (Site I), electrostatic interaction with His141 | NF-κB | nih.gov |

Influence of Halogenation at C-6 on Electronic and Steric Properties

The presence of a halogen, such as the chlorine atom in this compound, at the C-6 position significantly modulates the molecule's electronic and steric profile, which is a cornerstone of its SAR. Halogens are electron-withdrawing, altering the electron density across the quinazolinone ring system. This electronic perturbation can affect pKa, hydrogen bonding capability, and potential for aromatic (π-π) stacking interactions.

The specific halogen and its position are crucial. In one study targeting phosphoinositide-3-kinase delta (PI3Kδ), the addition of a fluorine atom to the 6-position of the quinazolinone core resulted in a 5-fold loss in potency. researchgate.net Conversely, general SAR studies on other scaffolds have indicated that a 6-chloro group can enhance affinity for certain receptors. mdpi.com

A detailed investigation into NF-κB inhibitors directly compared the effects of fluorine and chlorine at positions C-6 and C-7. nih.gov The study found that a fluorine atom substituent significantly enhanced binding ability compared to a chlorine atom. nih.gov This was attributed to the fluorine's ability to form specific hydrogen bonds with receptor residues like Arg305 and Asp271, interactions that were absent when chlorine was present. nih.gov This highlights that beyond simple steric and electronic effects, the specific nature of the halogen atom dictates its potential for forming key molecular interactions like halogen bonds.

Variations at Other Ring Positions for Systematic SAR Exploration

A comprehensive understanding of SAR requires systematic exploration of various positions on the quinazolinone ring. While C-2 and C-6 are common modification sites, altering other positions provides a more complete picture of the pharmacophore. nih.gov

For example, SAR studies often involve creating a matrix of compounds where substitutions at one position are tested in combination with various substitutions at another. A study of CDK9 inhibitors kept an iodine atom fixed at position 6 while introducing different groups at position 2 to probe the latter's impact. mdpi.com The lactam-lactim tautomerism inherent to the 4(3H)-quinazolinone structure also influences the reactivity and substitution patterns of the ring. nih.gov The expected order of reactivity for electrophilic substitution on the quinazoline ring is positions 8 > 6 > 5 > 7 > 4 > 2, which can guide synthetic strategies for creating diverse analogs. nih.gov

Research on NF-κB inhibitors demonstrated the positional importance of halogens by comparing C-6 and C-7 substitution, finding that a fluorine atom at C-7 led to a stronger binding affinity than one at C-6. nih.gov Such studies, which systematically vary substituents around the entire scaffold, are essential for mapping the precise requirements for optimal biological activity.

Table 2: SAR Exploration at Various Quinazolinone Positions

| Position(s) Modified | Substituent | Observed Effect | Target | Source |

|---|---|---|---|---|

| C-6 | Iodine | Sub-micromolar activity | CDK9 | mdpi.com |

| C-6 | Fluorine | 5-fold loss in potency | PI3Kδ | researchgate.net |

| C-7 | Fluorine | Stronger binding affinity than C-6 fluorine | NF-κB | nih.gov |

| C-2, C-6 | Thiophene (C-2), Iodine (C-6) | Doubled potency vs. only C-6 Iodo | CDK9 | mdpi.com |

Conformational Analysis and Flexibility in SAR Studies

The three-dimensional shape (conformation) and flexibility of a molecule are as important as its chemical composition for determining biological activity. Conformational analysis helps to understand the preferred shapes of a molecule and the energy required to change between them, which is critical for how it fits into a biological target's binding site.

Rotational Barriers and Preferred Conformations

The quinazolinone scaffold, particularly when substituted, has several rotatable bonds, such as the bond connecting the C-2 amino group to the quinazolinone ring. The rotation around these bonds is not free but is restricted by energy barriers. The molecule will preferentially adopt low-energy conformations where steric hindrance is minimized and favorable intramolecular interactions are maximized.

Computational methods, such as molecular dynamics simulations, are used to explore the conformational landscape of these molecules. nih.gov These analyses help identify the most stable, or preferred, conformations that the molecule is likely to adopt in solution and, by extension, when approaching a binding site. The Ramachandran plot, a tool used in protein structure analysis, serves as an analogy for understanding the allowed and disallowed torsional angles in complex molecules. nih.gov

Impact of Conformational Freedom on Binding and Recognition

The degree of conformational freedom—whether a molecule is rigid or flexible—has a profound impact on molecular recognition and binding. A highly flexible molecule can adopt numerous conformations, which might allow it to bind to multiple targets but comes at an "entropic cost" upon binding to one, as it loses its conformational freedom. A rigid molecule has fewer conformations, which can lead to higher specificity and affinity if its preferred conformation matches the shape of the target's binding site.

Mechanistic Investigations and Theoretical Chemistry of 2 Amino 6 Chloroquinazolin 4 Ol